1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane
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Overview
Description
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane is an organofluorine compound with a cyclopropane ring structure It is characterized by the presence of bromine, fluorine, and methoxy groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane typically involves the reaction of a suitable cyclopropane precursor with bromine and fluorine sources under controlled conditions. One common method is the halogenation of a cyclopropane derivative using bromine and a fluorinating agent such as tetrafluoromethane. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide (DMSO) are used for elimination reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Major Products
Substitution: Formation of 1-methoxy-1,2,2,3-tetrafluoro-3-methoxycyclopropane.
Elimination: Formation of tetrafluorocyclopropene.
Oxidation: Formation of 1-bromo-1,2,2,3-tetrafluoro-3-formylcyclopropane.
Reduction: Formation of 1,2,2,3-tetrafluoro-3-methoxycyclopropane.
Scientific Research Applications
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1,1,2,2-tetrafluoroethane: Similar in structure but lacks the methoxy group and cyclopropane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine and trifluoromethyl group but has a different functional group arrangement.
1-Bromo-3-fluoro-2-methylbenzene: Contains bromine and fluorine atoms but has an aromatic ring instead of a cyclopropane ring.
Uniqueness
1-Bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane is unique due to its combination of a cyclopropane ring, multiple fluorine atoms, and a methoxy group
Properties
CAS No. |
57429-63-7 |
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Molecular Formula |
C4H3BrF4O |
Molecular Weight |
222.96 g/mol |
IUPAC Name |
1-bromo-1,2,2,3-tetrafluoro-3-methoxycyclopropane |
InChI |
InChI=1S/C4H3BrF4O/c1-10-4(9)2(5,6)3(4,7)8/h1H3 |
InChI Key |
WBDZKEYNLZEPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C1(F)Br)(F)F)F |
Origin of Product |
United States |
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